molecular formula C25H24N4O3 B10988479 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

Cat. No.: B10988479
M. Wt: 428.5 g/mol
InChI Key: IOUHUGXICNBGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex organic molecule with a fused quinazoline and isoindole ring system. Its chemical structure is characterized by a quinazolinone core with an appended pyrrole moiety.
  • The compound’s systematic name is quite a mouthful, but it reflects its intricate structure and functional groups.
  • It may be synthesized for specific research purposes or as a potential drug candidate.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed research may require access to specialized databases and scientific literature. For further exploration, consult relevant publications and experts in the field.

    : Example reference. Actual references should be cited from scientific literature.

    Properties

    Molecular Formula

    C25H24N4O3

    Molecular Weight

    428.5 g/mol

    IUPAC Name

    4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(1-methylpyrrol-2-yl)methyl]butanamide

    InChI

    InChI=1S/C25H24N4O3/c1-27-14-6-8-17(27)16-26-22(30)13-7-15-28-23-18-9-2-3-10-19(18)25(32)29(23)21-12-5-4-11-20(21)24(28)31/h2-6,8-12,14,23H,7,13,15-16H2,1H3,(H,26,30)

    InChI Key

    IOUHUGXICNBGPX-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC=C1CNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.